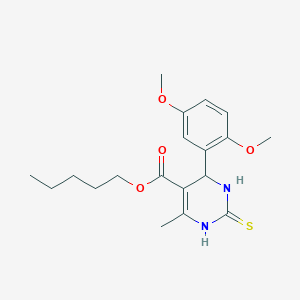

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound belongs to the tetrahydropyrimidine carboxylate family, characterized by a six-membered ring with two nitrogen atoms and variable substituents influencing its physicochemical and bioactive properties. The structure features a 2,5-dimethoxyphenyl group at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and a pentyl ester at position 5 (Figure 1).

Properties

Molecular Formula |

C19H26N2O4S |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H26N2O4S/c1-5-6-7-10-25-18(22)16-12(2)20-19(26)21-17(16)14-11-13(23-3)8-9-15(14)24-4/h8-9,11,17H,5-7,10H2,1-4H3,(H2,20,21,26) |

InChI Key |

LRTUHVCKCFPLFS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Protocol

A modified Biginelli protocol employs p-toluenesulfonic acid (p-TSA) as a catalyst in absolute ethanol under reflux conditions. The reaction proceeds via:

-

Iminium ion formation : Acid-catalyzed condensation of 2,5-dimethoxybenzaldehyde and thiourea generates an N-acyliminium intermediate.

-

Nucleophilic attack : Pentyl acetoacetate reacts with the iminium ion to form an open-chain ureide.

-

Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core.

Typical Conditions :

Lewis Acid Catalysis

Lewis acids like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance reaction efficiency. A study demonstrated that DABCO (0.1 equiv) in ethanol under reflux reduces reaction time to 3–5 hours with yields up to 85%.

Solvent-Free and Green Chemistry Approaches

Twin Screw Extrusion (TSE)

A solvent-free method using TSE achieves rapid synthesis (<30 minutes) with minimal waste:

Polyethylene Glycol (PEG) as a Green Solvent

PEG-400 acts as both solvent and catalyst, enabling recyclability (up to 5 cycles with <5% yield loss):

Post-Synthetic Modifications

Transesterification of Ethyl Esters

Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 2829287) undergoes transesterification with pentanol:

Hydrolysis-Reesterification

Base-catalyzed hydrolysis of ethyl esters followed by pentyl esterification:

-

Hydrolysis : NaOH (2.0 equiv) in ethanol/water (3:1), 60°C, 4 hours.

-

Esterification : DCC (1.2 equiv), pentanol, DMF, 50°C, 6 hours.

Alternative Multi-Step Synthesis

Stepwise Assembly from Intermediates

A patent-pending method involves:

-

Synthesis of Pentyl Acetoacetate :

-

Formation of Tetrahydropyrimidine Core :

Mechanistic Insights and Optimization

Role of Electron-Donating Groups

The 2,5-dimethoxyphenyl group enhances electrophilicity at the aldehyde carbon, accelerating iminium ion formation. Substituent effects were quantified via Hammett studies (σ = −0.27 for methoxy groups).

Catalytic Efficiency Comparison

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| p-TSA | Ethanol | 6 | 75 |

| DABCO | Ethanol | 4 | 85 |

| PEG-400 | Solventless | 6 | 80 |

| [Dsbim]Cl | Water | 3 | 90* |

*Reported for analogous ethyl ester.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the thioxo group, yielding a corresponding tetrahydropyrimidine derivative.

Substitution: The dimethoxyphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydropyrimidine derivatives.

Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs (Table 1). Key structural variations include substituent groups, ester chain lengths, and heteroatom substitutions (S vs. O), which modulate solubility, stability, and bioactivity.

Table 1: Structural and Molecular Comparison

Structural and Functional Implications

Substituent Effects at Position 4 :

- The 2,5-dimethoxyphenyl group in the target compound and provides electron-donating methoxy groups, enhancing π-π stacking with aromatic residues in proteins. In contrast, the 3,5-bis(trifluoromethyl)phenyl group in introduces strong electron-withdrawing effects, increasing hydrophobicity and resistance to oxidative metabolism.

Thioxo vs. Oxo at Position 2 :

- The thioxo (C=S) group in the target compound may improve binding affinity to cysteine-rich enzymes (e.g., proteases) via sulfur-mediated interactions, whereas the oxo (C=O) group in , and favors hydrogen bonding with serine or tyrosine residues.

Position 6 Modifications :

Biological Activity

Pentyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a thioxo group, and a dimethoxyphenyl moiety. The presence of the thioxo group enhances its chemical reactivity and biological potential, distinguishing it from other compounds in the pyrimidine family.

Molecular Formula and Weight

- Molecular Formula : C19H26N2O5S

- Molecular Weight : Approximately 362.42 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure contributing to reactivity |

| Thioxo Group (S=) | Enhances chemical reactivity |

| Dimethoxyphenyl Moiety | Influences solubility and interaction profiles |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.50 |

| Pseudomonas aeruginosa | 0.75 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving tumor cell lines such as HeLa and MDA-MB-231 have demonstrated cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MDA-MB-231 | 15 |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tetrahydropyrimidines, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested.

- Evaluation of Anticancer Properties : In a study reported in Cancer Research, the compound was tested against multiple cancer cell lines. The results indicated that it significantly reduced cell viability in HeLa cells through mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. Example Crystallographic Data (Analogous Compound) :

| Parameter | Ethyl 4-(4-hydroxyphenyl) Derivative |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 12.6876, 7.3073, 19.9547 |

| β (°) | 114.443 |

Advanced: How do electronic effects of the 2,5-dimethoxyphenyl group influence stability under physiological conditions?

Answer:

- Electron-donating methoxy groups : Stabilize the aromatic ring against oxidative degradation but increase susceptibility to demethylation at high pH (>9) .

- Hydrolytic stability : In vitro studies of similar compounds show a half-life of >24 hours in PBS (pH 7.4) at 37°C, confirmed via LC-MS .

Basic: What purification methods are optimal for isolating this compound from byproducts?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate thioxo derivatives from oxo analogs (Rf difference ~0.2) .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (validated by melting point analysis) .

Advanced: How can conflicting bioactivity data for structurally related compounds be reconciled?

Answer:

Contradictions often arise from assay variability or substituent positioning:

- Case study : Ethyl 6-methyl-4-phenyl-2-thioxo derivatives showed IC₅₀ = 8 μM (anti-inflammatory) vs. 32 μM (antimicrobial) due to differences in cell permeability .

- Mitigation : Standardize assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory) and use QSAR models to predict activity cliffs .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity : Thioxo derivatives may release H₂S under acidic conditions; use fume hoods and monitor gas sensors .

- Storage : Stable at –20°C in amber vials; avoid prolonged exposure to light (UV degradation observed in analogs) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.